molecular formula C20H25N5O4S B2874895 8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-76-6

8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2874895
CAS No.: 2180010-76-6
M. Wt: 431.51
InChI Key: NIQQEICFTPGACA-UHFFFAOYSA-N
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Description

8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

The compound 8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic derivative that incorporates a morpholine sulfonyl group and a triazole moiety, which are known for their biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds featuring morpholine and triazole moieties. For instance, derivatives of morpholine have been shown to exhibit significant antibacterial activity against various pathogens. A study evaluating 1-benzhydryl-sulfonyl derivatives demonstrated that certain compounds exhibited potent antimicrobial effects against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the morpholine sulfonyl group in these compounds is believed to enhance their interaction with microbial targets.

Anticancer Activity

The anticancer potential of Mannich bases, which include compounds similar in structure to the target compound, has been extensively documented. These compounds have shown efficacy against various cancer cell lines, including cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The structural diversity provided by the incorporation of morpholine and triazole groups could contribute to their cytotoxic effects, potentially leading to the development of novel anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, triazole derivatives are known to inhibit enzymes involved in cell proliferation and survival pathways . Additionally, the morpholine sulfonyl group may enhance solubility and bioavailability, facilitating better pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications on the benzoyl and triazole rings can significantly influence the potency and selectivity of these compounds against various biological targets .

Modification Effect on Activity
Substitution on benzoyl ringEnhances antibacterial activity
Variations in triazole structureAlters anticancer efficacy
Morpholine sulfonyl group presenceIncreases solubility and bioavailability

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of morpholine-containing compounds:

  • Antimicrobial Efficacy : A series of morpholine derivatives were tested against common bacterial pathogens, revealing significant inhibition at low micromolar concentrations.
  • Cytotoxicity Assays : Compounds similar to this compound demonstrated cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Enzyme Inhibition Studies : The potential for these compounds to act as enzyme inhibitors was evaluated through molecular docking studies, suggesting strong binding affinities for target enzymes involved in cancer metabolism .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c26-20(25-16-3-4-17(25)14-18(13-16)24-8-7-21-22-24)15-1-5-19(6-2-15)30(27,28)23-9-11-29-12-10-23/h1-2,5-8,16-18H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQQEICFTPGACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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